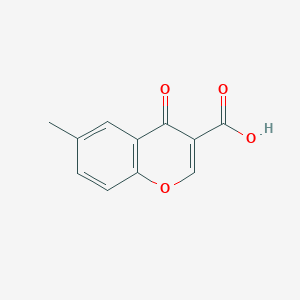

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

Description

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid is a chromone derivative characterized by a benzopyran-4-one core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 3-position. Chromones are bioactive heterocyclic compounds with diverse pharmacological applications, including antibacterial, antioxidant, and anti-inflammatory activities . The structural features of this compound, such as the electron-donating methyl group and the electron-withdrawing carboxylic acid, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

6-methyl-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(12)8(5-15-9)11(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLPFMIJXRWBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374933 | |

| Record name | 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68723-78-4 | |

| Record name | 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-4-oxo-4H-chromene-3-carboxylic acid typically starts from appropriately substituted 2-hydroxyacetophenones, which are key precursors in chromone chemistry. The preparation involves:

- Formation of chromone-3-carbaldehydes via Vilsmeier-Haack formylation.

- Oxidation of the aldehyde group to the corresponding carboxylic acid.

- Optional conversion to acid chlorides or further derivatives.

Stepwise Preparation Method

Vilsmeier-Haack Formylation

- Starting Material: 2-hydroxyacetophenone derivatives (e.g., 6-methyl-2-hydroxyacetophenone).

- Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

- Conditions: Reaction carried out at 0-25 °C for about 12 hours.

- Outcome: Formation of chromone-3-carbaldehydes with yields ranging from 46% to 94%.

- Notes: This step introduces the formyl group at the 3-position of the chromone ring, a critical intermediate for further oxidation.

Oxidation to Chromone-3-carboxylic Acid

Several oxidation methods have been explored:

Jones Oxidation: Although well-documented, attempts to use Jones’ reagent (CrO3 in sulfuric acid) for oxidizing chromone-3-carbaldehydes to carboxylic acids failed in some laboratories, reasons for which remain unclear.

Hydrolysis of Chromone-3-carbonitrile: Conversion of nitrile intermediates to acids was also unsuccessful despite multiple attempts.

Pinnick Oxidation: The most successful method involved Pinnick oxidation, which uses sodium chlorite (NaClO2) and sulfamic acid in a biphasic water/dichloromethane (DCM) system at 0-25 °C for 12 hours. This method yielded chromone-3-carboxylic acids in 53-61% yield with melting points consistent with literature values.

Detailed Reaction Scheme for Preparation

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | POCl3, DMF, 0-25 °C, 12 h | Chromone-3-carbaldehyde | 46-94 | Vilsmeier-Haack formylation |

| 2 | NaClO2, sulfamic acid, H2O/DCM, 0-25 °C, 12 h | Chromone-3-carboxylic acid | 53-61 | Pinnick oxidation |

Alternative and Related Methods

From 3-(Hydroxymethyl)-4H-chromen-4-one: This intermediate can be prepared by known methods and then further oxidized or functionalized to yield chromone derivatives, including carboxylic acids.

Acid Chloride Formation and Amide Synthesis: The chromone-3-carboxylic acid can be converted to acid chlorides using thionyl chloride (SOCl2) in DCM, followed by reaction with amines in the presence of triethylamine to form chromone-3-carboxamides. This step is relevant for derivative synthesis but also confirms the availability of the acid intermediate.

Research Findings and Notes

- The Pinnick oxidation is preferred for its mild conditions and reproducibility.

- Attempts with Jones reagent and nitrile hydrolysis were unsuccessful in some experimental setups, highlighting the need for method optimization.

- The purity of synthesized acids affects melting points and elemental analysis results.

- The chromone-3-carboxylic acid derivatives synthesized have been evaluated for biological activities, underscoring the importance of efficient synthetic access.

- Spectroscopic methods such as IR, 1H NMR, and mass spectrometry are used for characterization.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 2-Hydroxyacetophenone derivatives | POCl3, DMF, 0-25 °C, 12 h | 46-94 | High yield, well-established | Requires careful temperature control |

| Pinnick Oxidation | Chromone-3-carbaldehyde | NaClO2, sulfamic acid, H2O/DCM, 0-25 °C, 12 h | 53-61 | Mild, reproducible | Moderate yield |

| Jones Oxidation | Chromone-3-carbaldehyde | CrO3/H2SO4 (Jones reagent) | - | Historically common | Failed in some labs |

| Nitrile Hydrolysis | Chromone-3-carbonitrile | Acidic hydrolysis | - | Theoretically viable | Unsuccessful experimentally |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of chromene-quinones.

Reduction: Formation of chromanol derivatives.

Substitution: Formation of halogenated chromenes.

Scientific Research Applications

Scientific Research Applications of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid

This compound is a chromone derivative with applications in diverse areas of scientific research, including chemistry, biology, and medicine. Chromone derivatives are known to possess a variety of biological activities, such as coronary spasmolytic, bronchodilatory, antiallergic, antianaphylactic, platelet antiaggregatory, and anti-asthmatic properties, making them valuable for molecular manipulation and pharmacological evaluation .

Chemistry

This compound serves as a building block in synthesizing complex heterocyclic compounds. For instance, it can be used in the preparation of chromone-3-carboxamides, which are evaluated for their biological activities to identify potential lead compounds .

Biology

This compound and its derivatives are investigated for potential antibacterial, anti-inflammatory, and anticancer properties. Studies have explored the biological activity of chromene derivatives through cytotoxicity assays, which demonstrate significant cytotoxic effects on various cancer cell lines.

Medicine

Due to its diverse biological activities, this compound is explored for potential use in drug development. Research findings indicate that certain chromene derivatives can modulate key pathways involved in cancer progression, supporting their potential as anticancer agents. One study identified this compound as a monoamine oxidase B inhibitor with potential iron-chelating properties .

Data Tables

- Chromone-3-Carboxamides Synthesis: Research has focused on synthesizing novel chromone-3-carboxamides and evaluating their biological activities to find lead compounds for drug development .

- Anticancer Potential: In vitro studies have shown that chromene derivatives exhibit cytotoxic effects on multiple cancer cell lines, with molecular docking simulations suggesting that these compounds can bind to tubulin, disrupting microtubule formation and inducing apoptosis in cancer cells.

- Monoamine Oxidase B Inhibition: this compound has been identified as a monoamine oxidase B inhibitor, suggesting its potential in treating neurological disorders .

- Inhibition Activity : Studies show that compounds with chlorine or methyl substituents at the 6th position contribute positively to enhancing activity .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde ()

- Structure : Differs by the presence of an aldehyde (-CHO) instead of a carboxylic acid (-COOH) at position 3.

- Synthesis : Prepared via Vilsmeier-Haack reaction using POCl₃ and DMF, yielding 78.7% .

- Crystallography : Triclinic crystal system (space group P1), with π-π stacking interactions stabilizing the lattice .

- Relevance : The aldehyde serves as a precursor for carboxylic acid derivatives, highlighting the importance of oxidation steps in functional group interconversion .

6-Chloro-4-oxo-4H-chromene-3-carbaldehyde ()

- Structure : Chloro substituent at position 6 instead of methyl.

- Crystallography : Similar triclinic packing but smaller unit cell volume (416.0 ų vs. 436.57 ų for the methyl analog) due to Cl’s higher electronegativity .

- Reactivity : The electron-withdrawing Cl may reduce nucleophilic aromatic substitution rates compared to the methyl derivative.

Halogenated and Hydroxy-Substituted Analogs

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid ()

- Structure : Bromo and methyl substituents at positions 6 and 4, respectively.

- Comparison : The bromo group increases molecular weight (283.07 g/mol) and may enhance lipophilicity compared to the methyl-carboxylic acid derivative.

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid ()

- Structure : Chloro and hydroxy groups at positions 6 and 5.

Structural and Pharmacological Trends

Key Research Findings

Synthetic Accessibility : Carboxylic acid derivatives are often synthesized from aldehyde precursors via oxidation, as seen in 4-oxo-4H-chromene-3-carbaldehyde conversions .

Halogens (Cl, Br) introduce steric and electronic effects, altering crystal packing and bioactivity .

Biological Relevance: Chromones with hydroxy or carboxylic acid groups show pronounced antioxidant and anti-inflammatory activities, suggesting that this compound may share these traits .

Biological Activity

6-Methyl-4-oxo-4H-chromene-3-carboxylic acid, a member of the chromone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its chemical properties, biological activities, and potential applications.

The compound has the molecular formula and a molecular weight of 204.18 g/mol. Its structure features a methyl group at the 6-position and a carboxylic acid group at the 3-position, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound demonstrates strong free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have shown that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Derivatives of this compound have been evaluated against various bacterial strains such as E. coli and S. aureus, showing promising antibacterial activity .

- Enzyme Inhibition : It has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's disease .

Antioxidant Activity

A study conducted by Umesha et al. (2009) reported that this compound exhibited substantial antioxidant activity, with an IC50 value indicating its efficiency in scavenging free radicals.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Antimicrobial Studies

The compound was tested against several pathogens:

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

These results highlight its potential as an antimicrobial agent in clinical settings .

Enzyme Inhibition

The inhibition studies on MAO-B revealed that this compound operates through a non-competitive mechanism with an inhibition constant () of approximately 74.71 nM, suggesting strong binding affinity to the enzyme .

Case Studies

- Study on Antioxidant Properties : A comprehensive analysis indicated that derivatives of this compound had enhanced antioxidant properties compared to the parent compound, attributed to structural modifications at various positions on the chromone ring.

- Evaluation of Antimicrobial Activity : A series of synthesized derivatives were tested against different bacterial strains, revealing that certain modifications led to improved antibacterial efficacy. For instance, compounds with halogen substitutions showed increased activity against resistant strains of bacteria .

Q & A

Q. What are the primary synthetic routes for 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid?

The compound is synthesized via condensation reactions. A common method involves reacting 4-hydroxycoumarin derivatives with hexamethylenetetramine under acidic conditions, followed by oxidation using sodium perchlorate and sodium bisulfite to yield the carboxylic acid . Alternative pathways include the use of Meldrum’s acid and piperidine/acetic acid catalysts in ethanol under reflux, achieving yields up to 94% .

Q. What characterization techniques are critical for confirming the structure of this compound?

Post-synthesis characterization relies on:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, ¹H NMR signals at δ 2.4 ppm (methyl group) and δ 8.1 ppm (aromatic protons) are diagnostic .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ and carboxylic acid O-H stretches at 2500–3300 cm⁻¹) .

- X-ray crystallography for absolute structural confirmation, as demonstrated in triclinic crystal systems with unit cell parameters (e.g., a = 3.824 Å, β = 88.82°) .

Q. How does the compound’s solubility impact experimental design?

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol), facilitating reactions in homogeneous phases. However, crystallization often requires non-polar solvents like hexane for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in derivative synthesis?

Yield variations (e.g., 46% vs. 94% for methoxy vs. methyl derivatives) arise from steric and electronic effects. Optimization strategies include:

- Temperature control : Higher temperatures (e.g., reflux at 80°C) improve kinetics but may degrade sensitive intermediates .

- Catalyst tuning : Piperidine/acetic acid systems enhance cyclization efficiency compared to weaker bases .

- Solvent selection : Dichloromethane (DCM) minimizes side reactions in oxidation steps .

Q. What structural modifications enhance biological activity, and how are they validated?

- Substituent effects : Adding electron-withdrawing groups (e.g., halogens) at the 6-position increases antimicrobial activity, while methyl groups improve metabolic stability .

- Validation : In vitro assays (e.g., MIC tests for antibacterial activity) and molecular docking studies to assess binding to target enzymes (e.g., DNA gyrase) .

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) may arise from polymorphism or hydrogen bonding. X-ray structures provide definitive bond-length/angle data (e.g., C=O bond lengths of 1.22 Å confirm keto-enol tautomer dominance) .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?

The α,β-unsaturated ketone moiety enables Diels-Alder reactions with dienes. Computational studies (DFT) reveal a low-energy LUMO (-1.5 eV) at the C3 position, favoring nucleophilic attack .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on reaction regioselectivity?

Contradictions often stem from solvent polarity or catalyst effects. For example, polar aprotic solvents (DMF) favor C3 functionalization, while protic solvents (ethanol) promote C7 substitution. Multi-variable DOE (Design of Experiments) is recommended to map reaction landscapes .

Q. What strategies mitigate decomposition during storage?

- Storage conditions : Sealed containers under inert gas (N₂) at 2–8°C prevent oxidation and hydrolysis .

- Stabilizers : Adding radical scavengers (e.g., BHT) extends shelf life in DMSO solutions .

Methodological Tools

Q. Which computational methods predict the compound’s physicochemical properties?

- QSAR models : Correlate logP values (e.g., 1.8) with membrane permeability .

- Molecular dynamics simulations : Predict solubility parameters (δ = 22.5 MPa¹/²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.